molecular formula C10H11F2NO B11767267 3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol

3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol

Cat. No.: B11767267
M. Wt: 199.20 g/mol
InChI Key: DVBXYIMFFMOAQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol typically involves the formation of the azetidine ring followed by the introduction of the 2,4-difluoro-5-methylphenyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2,4-difluoro-5-methylbenzylamine with an appropriate epoxide can lead to the formation of the desired azetidine ring .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow chemistry and automated synthesis to achieve efficient production. The specific conditions, such as temperature, pressure, and choice of solvents, are carefully controlled to maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other azetidine derivatives and fluorinated phenyl compounds. Examples include:

Uniqueness

3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol is unique due to the specific substitution pattern on the phenyl ring and the presence of the hydroxyl group on the azetidine ring. These features confer distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C10H11F2NO

Molecular Weight

199.20 g/mol

IUPAC Name

3-(2,4-difluoro-5-methylphenyl)azetidin-3-ol

InChI

InChI=1S/C10H11F2NO/c1-6-2-7(9(12)3-8(6)11)10(14)4-13-5-10/h2-3,13-14H,4-5H2,1H3

InChI Key

DVBXYIMFFMOAQN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1F)F)C2(CNC2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.